N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-19(16,17)8-4-5-9-10(6-8)18-12(13-9)14-11(15)7-2-3-7/h4-7H,2-3H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYYBELPQCLWCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326440 | |
| Record name | N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195715 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
352706-00-4 | |
| Record name | N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or DMF (dimethylformamide) under inert atmosphere .
Chemical Reactions Analysis
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a cyclopropanecarboxamide moiety attached to a benzo[d]thiazole ring with a methylsulfonyl group. Its unique structure contributes to its biological activity, making it a candidate for various pharmaceutical applications.
Pharmacological Applications
- Anticancer Activity : Research indicates that derivatives of benzo[d]thiazole compounds exhibit significant anticancer properties. Studies have shown that modifications to the benzo[d]thiazole structure can enhance cytotoxicity against various cancer cell lines, suggesting that N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide may also possess similar properties. For instance, compounds with similar structures have been documented to inhibit tumor growth and induce apoptosis in cancer cells .
- Antimicrobial Properties : Compounds containing the benzo[d]thiazole scaffold have demonstrated antimicrobial activities against a range of pathogens. The presence of the methylsulfonyl group is believed to enhance these properties by improving solubility and bioavailability, making it an attractive candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects : Some studies suggest that benzo[d]thiazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases. The specific mechanism often involves the inhibition of pro-inflammatory cytokines, which could be relevant for this compound .
- Neuropharmacological Applications : There is emerging evidence that compounds similar to this compound may interact with neurotransmitter systems, particularly GABA receptors. This interaction could lead to anxiolytic effects, positioning it as a potential candidate for treating anxiety disorders .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The synthetic pathways often aim to optimize yield and purity while exploring variations in substituents to enhance biological activity.
| Synthetic Step | Description |
|---|---|
| Step 1: Synthesis of Benzothiazole | Formation of the core benzo[d]thiazole structure through cyclization reactions. |
| Step 2: Introduction of Methylsulfonyl Group | Electrophilic substitution to attach the methylsulfonyl group to the benzothiazole ring. |
| Step 3: Cyclopropanecarboxamide Formation | Reaction of the modified benzothiazole with cyclopropane derivatives to form the final compound. |
Case Studies
- Case Study on Anticancer Activity : In a study evaluating various benzo[d]thiazole derivatives, one compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating strong potential for further development as an anticancer agent .
- Case Study on Antimicrobial Efficacy : A series of experiments tested derivatives against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
- Case Study on Anti-inflammatory Properties : In vivo studies using animal models showed that compounds with similar structures reduced inflammation markers significantly compared to control groups, suggesting potential therapeutic applications in inflammatory conditions .
Mechanism of Action
The mechanism of action of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of inflammatory mediators or disruption of cancer cell proliferation .
Comparison with Similar Compounds
Kinase and Necroptosis Inhibition
- TAK-632: A lead compound in this class, TAK-632 targets RIPK3 with high selectivity, showing promise in mitigating necroptosis-associated pathologies such as ischemic injury and neurodegenerative diseases. Its 7-cyano and trifluoromethylphenyl groups are critical for stabilizing interactions with the RIPK3 ATP-binding pocket .
- Methylsulfonyl vs.
Antimicrobial and Antifungal Activity
- N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide : The chloro substituent at the 4-position enhances electrophilicity, improving interactions with microbial enzymes. This compound is marketed as a high-purity research chemical for antimicrobial studies .
- Triazolyl and Pyridinyl Derivatives : Compounds like those in exhibit fungicidal activity, though lower synthetic yields (6–43%) may limit scalability .
Pharmacokinetic and Physicochemical Properties
- LogP and Solubility : The methylsulfonyl group increases LogP (lipophilicity), favoring blood-brain barrier penetration, while morpholinylsulfonyl analogs balance this with improved aqueous solubility .
- Metabolic Stability : Cyclopropane rings reduce metabolic degradation by cytochrome P450 enzymes, a feature shared across this class .
Biological Activity
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide is a compound of considerable interest due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article reviews its synthesis, biological mechanisms, and activity based on diverse research findings.
Overview of the Compound
Chemical Structure :
The compound features a complex structure that includes a benzo[d]thiazole ring, a cyclopropane carboxamide moiety, and a methylsulfonyl substituent. Its IUPAC name is N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide.
Molecular Formula :
C12H12N2O3S2
Synthesis Methods
The synthesis typically involves coupling substituted 2-amino benzothiazoles with carboxylic acid derivatives. Common reagents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), often carried out in organic solvents like dichloromethane or DMF under inert conditions.
This compound primarily functions as an enzyme inhibitor. Its mechanism includes:
- Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammatory mediators through the arachidonic acid pathway.
- Cell Proliferation : The compound has shown potential in disrupting cancer cell proliferation by binding to specific molecular targets, blocking substrate access to enzymes critical for cell growth.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various human cancer cell lines. For instance:
- Cell Lines Tested : Studies have demonstrated its effectiveness against A431 (human epidermoid carcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma) cells.
- IC50 Values : The compound has shown IC50 values in the nanomolar range against these cell lines, indicating potent activity.
| Cell Line | IC50 (nM) |
|---|---|
| A431 | 20 |
| A549 | 44 |
| HepG2 | 48 |
Anti-inflammatory Effects
The compound's ability to inhibit COX enzymes suggests it may also serve as an anti-inflammatory agent. This property could be beneficial in treating conditions characterized by excessive inflammation.
Case Studies
-
Study on Benzothiazole Derivatives :
A study synthesized several benzothiazole derivatives, including this compound. The results indicated that these compounds exhibited broad-spectrum anticancer activities, with some derivatives showing enhanced potency compared to traditional chemotherapy agents . -
Apoptosis Induction :
In vitro studies demonstrated that treatment with this compound led to significant apoptosis in HepG2 cells. Flow cytometry analysis revealed that concentrations of 0.625 µM, 1.25 µM, and 2.5 µM resulted in apoptotic rates of 34.2%, 46.2%, and 53.3%, respectively .
Comparative Analysis
This compound can be compared to other benzothiazole derivatives which share similar structural features but differ in substituents:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-phenylacetamide | Benzothiazole core with phenyl group | Moderate anticancer activity |
| N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide | Benzothiazole core with morpholine | Enhanced anti-inflammatory properties |
Q & A
What are the optimized synthetic routes for N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide, and how do reaction conditions influence yield?
Basic Research Question
The compound is synthesized via coupling reactions involving cyclopropanecarboxamide and functionalized benzothiazole precursors. Key methods include Suzuki-Miyaura cross-coupling (e.g., using pinacolboronate intermediates) and nucleophilic substitution. Reaction conditions such as solvent choice (e.g., acetonitrile or DMF), temperature, and catalyst systems (e.g., Pd-based catalysts) critically impact yields, which range from 6% to 43% depending on steric and electronic factors in the substituents . For instance, electron-withdrawing groups on the benzothiazole ring may reduce reactivity, necessitating higher temperatures or prolonged reaction times.
How do computational methods like DFT aid in understanding the electronic structure of this compound?
Advanced Research Question
Density Functional Theory (DFT) and Hartree-Fock (HF) calculations are used to predict molecular geometry, charge distribution, and frontier molecular orbitals. For example, studies on N-(thiazol-2-yl)cyclopropanecarboxamide analogs reveal that DFT (B3LYP/6-31G**) accurately reproduces experimental bond lengths and angles, validating its use for modeling electronic interactions. These insights guide rational design, such as optimizing hydrogen-bonding interactions with biological targets like RIPK3 .
What spectroscopic techniques are employed to characterize its structure?
Basic Research Question
1H/13C NMR, ESI-MS, and X-ray crystallography are standard. NMR confirms cyclopropane ring integrity (e.g., characteristic triplet for cyclopropane protons at δ ~1.2–1.5 ppm) and methylsulfonyl group integration. Mass spectrometry provides molecular weight verification (e.g., [M+H]+ peaks). X-ray diffraction resolves crystal packing and hydrogen-bonding networks, critical for understanding stability and polymorphism .
What contradictions exist between theoretical predictions and experimental data regarding its tautomerism?
Advanced Research Question
DFT calculations on benzothiazole-carboxamide analogs suggest multiple tautomeric forms (e.g., amide vs. iminol tautomers). However, experimental UV-Vis and fluorescence spectra indicate a preference for excited-state proton transfer (ESPT) from the amide NH to the benzothiazole nitrogen, stabilizing a single tautomer. Such discrepancies highlight the need for combined spectroscopic and computational validation to resolve dynamic equilibria .
How does structural modification impact its biological activity, such as RIPK3 inhibition?
Advanced Research Question
Structure-activity relationship (SAR) studies on necroptosis inhibitors reveal that substituents at the 6-position of benzothiazole (e.g., methylsulfonyl vs. cyano groups) modulate RIPK3 binding affinity. For example, bulkier groups may hinder access to the kinase ATP-binding pocket, reducing potency. In vitro assays (e.g., TNF-α-induced necroptosis models) and molecular docking are used to evaluate modifications .
What are the key challenges in achieving regioselective functionalization during synthesis?
Basic Research Question
Regioselectivity in benzothiazole functionalization is influenced by directing groups. The methylsulfonyl group at the 6-position acts as a meta-director, complicating electrophilic substitution. Strategies like transition-metal-catalyzed C–H activation or protecting-group chemistry (e.g., boronate esters) are employed to direct reactivity to the 2-position .
How do researchers analyze its metabolic stability using in vitro models?
Advanced Research Question
Microsomal stability assays (e.g., liver microsomes) assess phase I metabolism. LC-MS/MS identifies metabolites such as hydroxylated cyclopropane or sulfone-reduced derivatives. For analogs, glucuronidation at the amide nitrogen is a common metabolic pathway, which can be mitigated by introducing steric hindrance .
What role does the cyclopropane ring play in its pharmacological properties?
Basic Research Question
The cyclopropane ring enhances metabolic stability by resisting oxidative degradation. Its strain energy may also facilitate target binding via conformational restriction. SAR studies on cyclopropane-containing analogs show improved pharmacokinetic profiles compared to linear alkyl chains .
What strategies resolve discrepancies in biological activity data across different assays?
Advanced Research Question
Discrepancies may arise from assay conditions (e.g., cell type, endpoint measurement). Orthogonal assays (e.g., Western blot for RIPK3 phosphorylation vs. cell viability) and standardized protocols (e.g., fixed ATP concentrations in kinase assays) are used. Meta-analyses of dose-response curves and statistical validation (e.g., Z’-factor) ensure reproducibility .
How is X-ray crystallography applied to confirm its molecular geometry?
Basic Research Question
Single-crystal X-ray diffraction resolves bond lengths, angles, and intermolecular interactions (e.g., π-π stacking between benzothiazole rings). For N-(thiazol-2-yl)cyclopropanecarboxamide analogs, crystallography confirms planarity of the amide-thiazole system and dihedral angles critical for binding pocket compatibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
